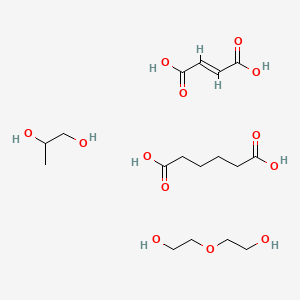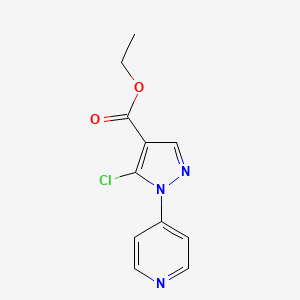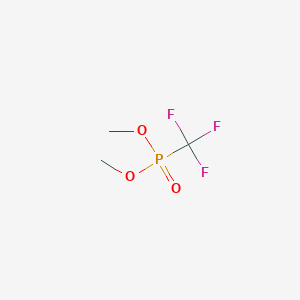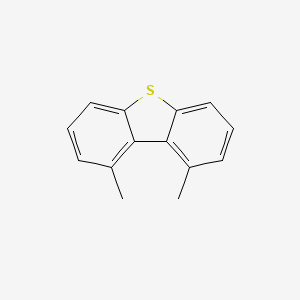
Clozapine 5-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Clozapine 5-oxide, also known as clozapine N-oxide, is a synthetic compound primarily used in biomedical research. It is a derivative of clozapine, an atypical antipsychotic medication. This compound is particularly notable for its role as a ligand in Designer Receptors Exclusively Activated by Designer Drugs (DREADD) technology, which allows for the selective activation of G-protein-coupled receptors in genetically modified organisms .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Clozapine 5-oxide can be synthesized through the oxidation of clozapine. One common method involves dissolving clozapine in dimethyl sulfoxide (DMSO) and then adding an oxidizing agent such as hydrogen peroxide. The reaction is typically carried out at room temperature and protected from light to prevent degradation of the product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale oxidation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors could be advantageous for scaling up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Clozapine 5-oxide primarily undergoes oxidation and reduction reactions. It can be reduced back to clozapine in vivo, which is a significant consideration in its use in DREADD technology .
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in DMSO at room temperature.
Reduction: Biological reduction in vivo, often involving enzymatic pathways.
Major Products
Oxidation: this compound.
Reduction: Clozapine.
Applications De Recherche Scientifique
Clozapine 5-oxide is extensively used in neuroscience research due to its role in DREADD technology. This technology allows researchers to selectively activate or inhibit specific neurons in genetically modified animals, providing insights into neural circuits and behavior . Additionally, this compound has applications in studying the pharmacokinetics and pharmacodynamics of clozapine and its metabolites .
Mécanisme D'action
Clozapine 5-oxide exerts its effects by binding to and activating DREADD receptors, which are modified G-protein-coupled receptors. These receptors are engineered to respond exclusively to this compound, allowing for precise control over cellular signaling pathways. The activation of these receptors can modulate various intracellular signaling cascades, including those involving cyclic AMP (cAMP) and phosphoinositide .
Comparaison Avec Des Composés Similaires
Similar Compounds
Clozapine: The parent compound, used as an antipsychotic medication.
Compound 21: Another DREADD agonist with similar applications but different pharmacokinetic properties.
Uniqueness
Clozapine 5-oxide is unique in its ability to be selectively used in DREADD technology, providing a high degree of control over receptor activation. Unlike clozapine, which has significant pharmacological effects, this compound is designed to be biologically inert except for its interaction with DREADD receptors .
Propriétés
Numéro CAS |
1347975-16-9 |
|---|---|
Formule moléculaire |
C18H19ClN4O |
Poids moléculaire |
342.8 g/mol |
Nom IUPAC |
3-chloro-6-(4-methylpiperazin-1-yl)-11-oxido-11H-benzo[b][1,4]benzodiazepin-11-ium |
InChI |
InChI=1S/C18H19ClN4O/c1-21-8-10-22(11-9-21)18-14-4-2-3-5-16(14)23(24)17-7-6-13(19)12-15(17)20-18/h2-7,12,23H,8-11H2,1H3 |
Clé InChI |
VIYZIEMPGBOGLI-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)C2=NC3=C(C=CC(=C3)Cl)[NH+](C4=CC=CC=C42)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1R,3R,8R,12S,19E,25R)-5,14,26-trimethylspiro[2,10,13,17,24-pentaoxapentacyclo[23.2.1.03,8.08,26.012,14]octacosa-4,19,21-triene-27,2'-oxirane]-11,18,23-trione](/img/structure/B14143367.png)



![N-[2-(Cyclopropylamino)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B14143395.png)


![Ethyl 2-[2-[(4-oxochromene-2-carbonyl)amino]-1,3-thiazol-4-yl]acetate](/img/structure/B14143403.png)
![5-methyl-N-[(Z)-[phenyl(pyridin-2-yl)methylidene]amino]pyridin-2-amine](/img/structure/B14143405.png)


![(5-(2-Cyanobenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl)boronic acid](/img/structure/B14143413.png)
